REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[CH:10]=[C:11]([O:16][CH3:17])[CH:12]=[CH:13][C:14]=2[CH:15]=1)=[O:3].[CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[C:20]([OH:28])[C:19]=1[OH:29]>[N+](C)([O-])=O>[CH:21]1[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:18]=[C:19]([OH:29])[C:20]=1[OH:28].[CH3:1][C:2]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[CH:10]=[C:11]([O:16][CH3:17])[CH:12]=[CH:13][C:14]=2[CH:15]=1)=[O:3].[CH:13]1[C:14]2[C:9](=[CH:8][CH:7]=[CH:6][CH:15]=2)[CH:10]=[C:11]([OH:16])[C:12]=1[OH:28] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC2=CC=CC=C12)O)O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
A solid was formed as the solution
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The solid was filtered from the remaining solvent
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C(=CC2=CC=CC=C12)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC.C1=C(C(=CC2=CC=CC=C12)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.61 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |